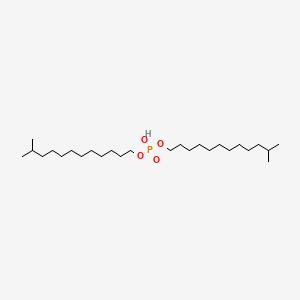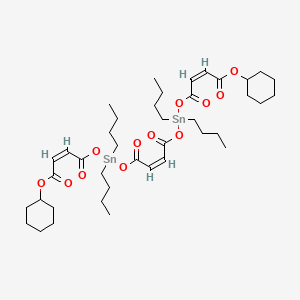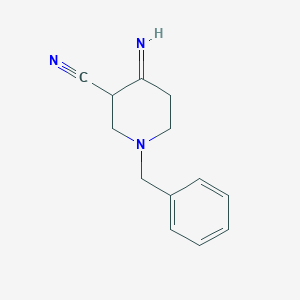
Phosphoric acid, diisotridecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisotridecyl hydrogen phosphate is an organophosphorus compound with the molecular formula C26H55O3P. It is also known by its IUPAC name, di-tridecyl hydrogen phosphate. This compound is characterized by its long alkyl chains and a phosphate group, making it a versatile chemical used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisotridecyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with tridecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of diisotridecyl hydrogen phosphate involves large-scale esterification processes. The reactants, phosphoric acid and tridecyl alcohol, are mixed in a reactor equipped with heating and stirring mechanisms. The reaction mixture is heated to the desired temperature, and water formed during the reaction is continuously removed. The final product is then purified through distillation or other separation techniques to obtain high-purity diisotridecyl hydrogen phosphate.
Analyse Des Réactions Chimiques
Types of Reactions
Diisotridecyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and tridecyl alcohol.
Oxidation: Under oxidative conditions, the alkyl chains can be oxidized to form corresponding carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products Formed
Hydrolysis: Phosphoric acid and tridecyl alcohol.
Oxidation: Tridecanoic acid and other oxidized derivatives.
Substitution: Various substituted phosphates depending on the reagents used.
Applications De Recherche Scientifique
Diisotridecyl hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of phospholipid metabolism and as a model compound for studying phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as an additive in lubricants, plasticizers, and flame retardants due to its chemical stability and functional properties.
Mécanisme D'action
The mechanism of action of diisotridecyl hydrogen phosphate involves its interaction with various molecular targets. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. In biological systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These interactions are crucial in regulating cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisodecyl hydrogen phosphate
- Diisooctyl hydrogen phosphate
- Diisononyl hydrogen phosphate
Comparison
Diisotridecyl hydrogen phosphate is unique due to its longer alkyl chains compared to similar compounds like diisodecyl hydrogen phosphate and diisooctyl hydrogen phosphate. This structural difference imparts distinct physical and chemical properties, such as higher hydrophobicity and different solubility profiles. These characteristics make diisotridecyl hydrogen phosphate particularly suitable for applications requiring enhanced stability and specific interaction with hydrophobic environments.
Propriétés
Numéro CAS |
27073-01-4 |
|---|---|
Formule moléculaire |
C26H55O4P |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
bis(11-methyldodecyl) hydrogen phosphate |
InChI |
InChI=1S/C26H55O4P/c1-25(2)21-17-13-9-5-7-11-15-19-23-29-31(27,28)30-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3,(H,27,28) |
Clé InChI |
GMPXNGPHBIHLON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOP(=O)(O)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)



